Bromozinc(1+);2-methanidylpropane

Description

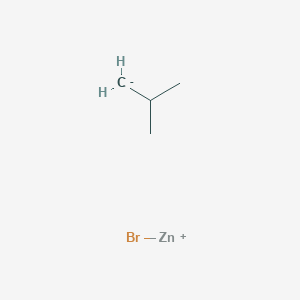

Structure

2D Structure

Properties

IUPAC Name |

bromozinc(1+);2-methanidylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDCDMKASWVZHI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393703 | |

| Record name | Zinc, bromo(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126403-67-6 | |

| Record name | Zinc, bromo(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Solution Phase Dynamics of Bromozinc 1+ ;2 Methanidylpropane Complexes

Advanced Spectroscopic and Diffraction Characterization Techniques

Organozinc compounds are known to be sensitive to air and moisture, often requiring specialized handling and analytical techniques for their study. wikipedia.org The structural characterization of such species provides crucial insights into their reactivity.

Gas-Phase Electron Diffraction and Infrared Multiple-Photon Dissociation Spectroscopy (IRMPD-MS)

Gas-phase techniques such as electron diffraction and IRMPD-MS are powerful tools for studying the intrinsic structure of molecules free from solvent or crystal packing effects. For instance, a study on the related model compound, methylzinc iodide (IZnCH₃), successfully determined its monomeric, unsolvated structure in the gas phase using millimeter-wave direct absorption spectroscopy. azregents.edu This research confirmed a symmetric top structure for IZnCH₃. azregents.edu Unfortunately, similar dedicated gas-phase structural studies specifically for Bromozinc(1+);2-methanidylpropane were not found in the surveyed literature.

Solution-Phase Structural Investigations (e.g., Diffusion Ordered Spectroscopy, X-ray Absorption Spectroscopy)

Aggregation Phenomena and Supramolecular Architectures in the Solid and Solution States

Organozinc compounds often form aggregates, and the nature of these supramolecular structures can significantly impact their reactivity. Dimeric or polymeric structures are common for organozinc halides. While general principles suggest that tert-butylzinc bromide likely exists in equilibrium between monomeric, dimeric, and potentially higher-order aggregates in solution, specific studies detailing these phenomena and characterizing the resulting supramolecular architectures for this particular compound are not prevalent in the literature.

Computational Chemistry Insights into Bonding and Coordination Environments

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of molecular structure, bonding, and electronic properties.

Density Functional Theory (DFT) Analysis of Molecular Structure and Electronic Properties

DFT calculations could provide significant insights into the geometry of this compound, the nature of the carbon-zinc bond, and the electronic distribution within the molecule. Such studies often accompany experimental work to support and interpret the findings. For example, DFT calculations were used to support the structural determination of IZnCH₃. azregents.edu However, dedicated computational studies focusing solely on the detailed DFT analysis of the molecular and electronic structure of this compound are not widely reported. General knowledge suggests a polar covalent bond between the carbon and zinc atoms, with the negative charge polarized toward the carbon atom. wikipedia.org

Compound Names Table

| Common Name | IUPAC Name |

| tert-Butylzinc bromide | This compound |

| Diethylzinc (B1219324) | Zinc;ethane |

| Methylzinc iodide | Iodozinc(1+);methanide |

Ab Initio Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Ab initio molecular dynamics (AIMD) has emerged as a powerful computational methodology for providing a detailed, atomistic-level understanding of complex chemical processes in the condensed phase. nih.govmdpi.com This technique, which computes the forces acting on atoms directly from electronic structure calculations "on the fly," allows for the simulation of molecular motion and chemical events without the need for pre-parameterized force fields. mdpi.com In the context of organozinc reagents like this compound (tert-butylzinc bromide), AIMD offers a unique window into the dynamic and intricate interplay between the solute and solvent molecules, which governs its reactivity and structural behavior in solution. chemrxiv.orgacs.org

A key aspect of these simulations is the exploration of the free energy surface of solvation. chemrxiv.org Techniques such as metadynamics can be coupled with AIMD to accelerate the sampling of different solvation states and to calculate the free energy barriers between them. chemrxiv.org This provides a quantitative measure of the stability of different coordination numbers and geometries of the solvent around the zinc center. For instance, the simulation could reveal the relative stabilities of tetracoordinate versus tricoordinate zinc complexes, providing insights that are crucial for understanding reaction mechanisms.

The intermolecular interactions between the tert-butylzinc bromide and the surrounding solvent molecules are a primary focus of AIMD studies. These interactions are not limited to simple electrostatic forces but also include polarization effects, which are naturally accounted for in the quantum mechanical calculations inherent to AIMD. mdpi.com The simulation can provide detailed information on the strength and nature of the zinc-oxygen (from THF) and bromide-solvent interactions.

The following tables represent the type of detailed data that would be generated from an AIMD simulation of tert-butylzinc bromide in THF.

Table 1: Simulated Average Structural Parameters for Solvated tert-Butylzinc Bromide in THF

| Parameter | Average Value | Standard Deviation |

| Zn-Br Bond Length (Å) | 2.35 | 0.08 |

| Zn-C Bond Length (Å) | 2.05 | 0.06 |

| Zn-O (THF) Distance (Å) | 2.15 | 0.12 |

| Coordination Number of Zn | 3.8 | 0.4 |

Note: These are illustrative values based on typical findings for similar organozinc compounds and are not from a specific experimental study on tert-butylzinc bromide.

Table 2: Analysis of Intermolecular Interaction Energies from AIMD

| Interaction Pair | Average Interaction Energy (kcal/mol) |

| Zn --- O(THF) | -25.5 |

| Br --- H(THF) | -3.2 |

| tert-Butyl H --- O(THF) | -1.5 |

Note: These are representative values to illustrate the output of an AIMD simulation. The energies reflect the strength of the non-covalent interactions between the solute and solvent.

The insights gained from these simulations are critical for rationalizing the observed reactivity of organozinc reagents. For example, the lability of solvent molecules and the accessibility of the zinc center, as revealed by AIMD, can be directly correlated with the reagent's performance in chemical reactions. nih.gov While experimental characterization of such dynamic solution-phase structures is challenging, AIMD provides a computational microscope to visualize and quantify these fleeting but crucial molecular phenomena.

Reactivity Profiles and Mechanistic Pathways of Bromozinc 1+ ;2 Methanidylpropane in Catalytic and Stoichiometric Transformations

Carbon-Carbon Bond Forming Reactions Catalyzed by or Involving Bromozinc(1+);2-methanidylpropane

This compound, commonly known as tert-butylzinc bromide, is a versatile organozinc reagent employed in a variety of carbon-carbon bond-forming reactions. These reactions can be either catalytic or stoichiometric in nature, providing access to a wide range of organic molecules. Organozinc reagents like tert-butylzinc bromide are often prepared from the corresponding alkyl halide through direct insertion of metallic zinc. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, and tert-butylzinc bromide is a valuable coupling partner in several important cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds between sp3-hybridized carbon atoms, like the tertiary carbon of the tert-butyl group, and sp2-hybridized carbons of aryl or vinyl groups.

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for C(sp3)-C(sp2) bond formation. nih.gov An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides, including tert-butylzinc bromide, with a wide array of aryl bromides and activated aryl chlorides. nih.govorganic-chemistry.org A key challenge in these reactions is suppressing the undesired β-hydride elimination pathway, which can lead to byproducts. nih.gov

The development of new biaryldialkylphosphine ligands, such as CPhos, has been instrumental in overcoming this challenge. nih.govorganic-chemistry.org These ligands promote the desired reductive elimination step over β-hydride elimination, leading to high yields of the desired secondary-alkyl-coupled products. nih.gov For instance, the coupling of isopropyl zinc bromide with 2-bromobenzonitrile (B47965) and 2-bromoanisole (B166433) using a palladium acetate/CPhos catalyst system proceeds at room temperature in THF with high efficiency. nih.gov The general applicability of this method allows for the coupling of various cyclic and acyclic alkylzinc reagents with a broad range of aryl and heteroaryl bromides and chlorides, tolerating numerous functional groups. nih.govorganic-chemistry.org

In a specific application, the palladium-catalyzed Negishi cross-coupling of 3-methyl-3-tert-butylallylzinc bromide with aryl halides has been shown to produce trisubstituted olefins with high stereoselectivity, exclusively yielding the E isomer. mit.edu This highlights the utility of tert-butylzinc reagents in controlling the stereochemical outcome of complex organic transformations. mit.edu

Table 1: Selected Examples of Palladium-Catalyzed Negishi Coupling with Alkylzinc Halides

| Aryl Halide | Alkylzinc Halide | Catalyst System | Yield (%) | Branched:Linear Ratio |

| 2-Bromobenzonitrile | Isopropylzinc bromide | 1 mol % Pd(OAc)₂, 2 mol % CPhos | 95 | >50:1 |

| 2-Bromoanisole | Isopropylzinc bromide | 1 mol % Pd(OAc)₂, 2 mol % CPhos | 92 | >50:1 |

| 1-Bromo-4-fluorobenzene | Cyclohexylzinc bromide | 1 mol % Pd(OAc)₂, 2 mol % CPhos | 94 | >50:1 |

| 1-Bromo-4-butylbenzene | 3-Methyl-3-tert-butylallylzinc bromide | Pd catalyst with specific ligand | High | >99:1 (E isomer only) mit.edu |

Data compiled from Han, C., & Buchwald, S. L. (2009). nih.gov

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel-catalyzed cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes, via hydrazone intermediates, have been developed. rsc.org This method allows for the formation of new C(sp3)-C(sp3) bonds, where the aldehyde effectively acts as an alkyl carbanion equivalent. rsc.org The reaction is notable because the coupling occurs at the carbon of the hydrazone, not the nitrogen. rsc.org Both non-activated primary and tertiary alkyl bromides can also participate in this type of cross-coupling. rsc.org

Furthermore, nickel-catalyzed cross-coupling reactions have been established for the reaction of functionalized alkylzinc halides with alkyl iodides and bromides, tolerating sensitive functional groups. uni-muenchen.de These reactions often proceed with high retention of configuration at the zinc-bearing carbon atom, making them valuable for stereoselective synthesis. uni-muenchen.de

Recent advancements have also demonstrated the use of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox reactions, where it acts as both a base and a ligand. uni-regensburg.dechemrxiv.orgnih.gov This approach has proven effective for various C-O and C-N bond-forming reactions. uni-regensburg.dechemrxiv.orgnih.gov

Copper-catalyzed or mediated reactions provide another avenue for the utilization of tert-butylzinc bromide in carbon-carbon bond formation. Dialkylzincs and alkylzinc halides are known to undergo γ-selective allylation in the presence of a copper catalyst.

Copper-catalyzed conjugate addition reactions of in situ-generated organocopper reagents to enones can be performed in water at room temperature. nih.govorganic-chemistry.org This methodology involves mixing an enone, zinc powder, an alkyl halide, and TMEDA in a micellar environment with catalytic amounts of copper(I), silver(I), and gold(III). nih.govorganic-chemistry.org This process avoids the pre-formation of organometallic reagents and is tolerant of a range of functional groups. nih.govorganic-chemistry.org While many examples focus on other alkyl halides, the general principle can be extended to the use of tert-butylzinc bromide.

Nucleophilic Additions to Carbonyl Compounds and Imines

The nucleophilic character of the carbon-zinc bond in tert-butylzinc bromide allows it to readily add to the electrophilic carbon of carbonyl groups (aldehydes and ketones) and imines. masterorganicchemistry.comlibretexts.org This fundamental reaction results in the formation of a new carbon-carbon bond and the creation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

The addition of organozinc reagents to imines is a key method for the synthesis of amines. orgsyn.org While tert-butylzinc iodide has been shown to be highly efficient in certain multicomponent couplings to form α-branched amines, tert-butylzinc bromide can exhibit lower yields in similar reactions. nih.govbeilstein-journals.org However, the use of additives like lithium chloride can be essential for the success of these reactions when starting from alkyl bromides. nih.govbeilstein-journals.org

When the carbonyl compound or imine substrate is chiral, or when a chiral catalyst is employed, the nucleophilic addition of tert-butylzinc bromide can proceed with high levels of diastereoselectivity or enantioselectivity. The addition of prochiral allylic nucleophiles to chiral α-alkoxy N-tosyl imines, for example, can be promoted by Lewis acids like zinc bromide, leading to stereochemical control at the newly formed stereocenters. nsf.gov

The field of catalytic asymmetric organozinc additions to carbonyl compounds is well-developed, with a variety of chiral ligands available to induce high enantioselectivity in the addition of dialkylzinc reagents to aldehydes. nih.gov While much of the focus has been on dialkylzincs, the principles extend to the use of alkylzinc halides like tert-butylzinc bromide in the presence of appropriate chiral promoters.

Chelation-Controlled Reactivity in Additions.

The stereochemical outcome of nucleophilic additions to carbonyl and imine compounds containing a nearby chiral center is a cornerstone of asymmetric synthesis. Traditionally, models like the Felkin-Anh and Cornforth-Evans predict the products of such reactions. However, the involvement of organozinc halides, such as tert-butylzinc bromide, can fundamentally alter these outcomes through chelation control.

Alkylzinc halides (RZnX) function as effective Lewis acids capable of coordinating with heteroatoms within a substrate, thereby dictating the trajectory of the nucleophilic attack. This coordination overrides the steric and electronic biases that typically govern non-chelated pathways. upenn.eduacs.org For instance, in additions to α-silyloxy aldehydes, where the bulky silyl (B83357) group would normally prevent chelation and lead to Felkin-Anh products, the presence of an alkylzinc halide can enforce a chelation-controlled pathway, resulting in the opposite diastereomer. upenn.eduacs.org

This principle has been extended to other systems, including additions to α-chloro aldimines. nih.govacs.org In these cases, the alkylzinc halide is uniquely able to coordinate to the chlorine and nitrogen atoms of the substrate. nih.govacs.org This chelation directs the addition of the organozinc reagent, leading to high diastereoselectivity that would not be predicted by conventional models. nih.gov Computational studies support the formation of these chelated intermediates, highlighting the crucial role of the zinc halide in organizing the transition state. nih.govacs.orgfigshare.com The ability to reverse expected diastereoselectivity by employing these reagents provides a powerful tool for accessing specific stereoisomers that would otherwise be difficult to synthesize. upenn.eduresearchgate.net

Key Findings in Chelation-Controlled Additions:

| Reagent System | Substrate Type | Controlling Feature | Outcome |

|---|---|---|---|

| Dialkylzincs + RZnX | α-Silyloxy Aldehydes | Chelation of zinc to the carbonyl and silyloxy oxygens | Overrides Felkin-Anh model to produce syn diols. acs.orgresearchgate.net |

| Organozinc Reagents | α-Chloro Aldimines | Coordination of zinc to both chlorine and nitrogen atoms | High diastereoselectivity for the chelation-controlled product. nih.govacs.org |

Cyclopropanation Reactions (e.g., Simmons-Smith Analogs).

Cyclopropanation is a fundamental ring-forming reaction in organic synthesis, and the Simmons-Smith reaction is a classic method for converting alkenes into cyclopropanes. wikipedia.orgorganic-chemistry.org This reaction typically employs an organozinc carbenoid, such as iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org While tert-butylzinc bromide itself is not the carbenoid source, the principles of Simmons-Smith and its analogs are central to understanding cyclopropanations involving organozinc reagents.

The mechanism is believed to involve a "butterfly" transition state where the methylene (B1212753) group is transferred from the zinc carbenoid to the alkene in a concerted fashion. nih.gov This ensures that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product, making the reaction highly stereospecific. wikipedia.org The active species is considered a metal carbenoid rather than a free carbene, which accounts for its unique reactivity and selectivity. organic-chemistry.org

The reactivity in Simmons-Smith type reactions is influenced by several factors:

Solvent: The rate of reaction tends to decrease as the basicity of the solvent increases. Non-coordinating solvents are often preferred. mdpi.com

Substituents: Electron-rich alkenes generally react faster than electron-poor ones, reflecting the electrophilic nature of the zinc carbenoid. mdpi.com

Directing Groups: Proximal functional groups, such as hydroxyl groups in allylic alcohols, can chelate to the zinc reagent and direct the cyclopropanation to one face of the double bond, providing excellent stereocontrol. organic-chemistry.orgnih.gov

Modifications to the original Simmons-Smith protocol, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) instead of a zinc-copper couple, have expanded the reaction's scope and utility. wikipedia.org These analog reactions underscore the versatility of organozinc compounds in constructing three-membered rings.

Reformatsky-Type Reactions.

The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, specifically for synthesizing β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal. The key intermediate is an organozinc enolate, often called a Reformatsky reagent. While the classic Reformatsky reagent is formed from an α-halo ester, the principles are relevant to the reactivity of compounds like tert-butylzinc bromide.

The reaction begins with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. The resulting organozinc compound is less reactive and less basic than corresponding Grignard or organolithium reagents. This moderated reactivity is a key advantage, as it prevents unwanted side reactions, such as addition to the ester group of another molecule.

Structural studies on Reformatsky reagents, such as the THF complex of tert-butyl bromozincacetate, show that they exist as cyclic dimers in the solid state. These dimeric structures feature an eight-membered ring. The stereochemistry of these dimers can vary; for instance, the tert-butyl derivative adopts a chair-like conformation with trans-oriented bromo groups.

Reactions with Heteroatomic Functional Groups and Small Molecules (e.g., SO₂).

The reactivity of organozinc compounds is not limited to carbon-based electrophiles. They also react with various heteroatomic functional groups and small, inorganic molecules. A notable example is the reaction with sulfur dioxide (SO₂).

Studies on the interaction of homoleptic dialkylzinc compounds (R₂Zn), including di-tert-butylzinc (tBu₂Zn), with SO₂ have shown that SO₂ readily inserts into the carbon-zinc bond. rsc.org This reaction provides an efficient route to organozinc sulfinates of the general formula [(RSO₂)ZnR]n. rsc.org In the case of the tert-butyl derivative, the product is a tetrameric molecular aggregate, [(tBuSO₂)Zn(tBu)]₄. rsc.org

The mechanism of this insertion is analogous to the carboxylation of Grignard reagents with carbon dioxide. The nucleophilic carbon of the organozinc reagent attacks the electrophilic sulfur atom of SO₂. youtube.com This type of reaction demonstrates the utility of organozinc compounds in forming carbon-sulfur bonds and synthesizing sulfur-containing organic molecules. In a related, though different, reaction, sulfur dioxide acts as a reducing agent with bromine water, where it is oxidized to sulfuric acid while reducing bromine to hydrobromic acid. doubtnut.com

Mechanistic Investigations of this compound Reactivity.

Understanding the mechanisms by which tert-butylzinc bromide reacts is crucial for predicting its behavior and optimizing its use in synthesis. Mechanistic studies often focus on identifying intermediates, determining reaction kinetics, and elucidating the nature of transition states. The reactivity of organozinc reagents is often governed by a delicate balance of factors including solvent, additives, and the specific nature of the organozinc species in solution, which can exist in a dynamic Schlenk equilibrium. nih.gov

The formation of organozinc reagents itself involves two primary steps: oxidative addition of the zinc metal to the organohalide to form a surface-bound intermediate, followed by the solubilization of this species. nih.gov Polar aprotic solvents like DMSO have been shown to accelerate the initial oxidative addition step. nih.govnih.gov

Kinetic Studies and Reaction Rate Determinations.

Kinetic studies provide quantitative insight into reaction mechanisms by measuring how reaction rates change in response to variations in concentration, temperature, or catalyst. For organozinc reagents, kinetic analyses have revealed important structure-reactivity relationships. rsc.org For example, in palladium-catalyzed Negishi cross-coupling reactions, the rate can be influenced by the halide present in the phenylzinc reagent, with the iodide derivative showing the highest rate. rsc.orgresearchgate.net

For the Simmons-Smith reaction, it is known that the rate is highly dependent on the solvent, with more basic solvents decreasing the reaction rate. mdpi.com The electronic nature of the alkene substrate also plays a critical role. mdpi.com While detailed kinetic data for every reaction of tert-butylzinc bromide is not exhaustively documented, general principles from related systems provide a framework for understanding its reactivity. NMR spectroscopy is a powerful tool for monitoring the kinetics of organozinc reagent formation, allowing for a quantitative comparison of reaction conditions. nih.gov

Isotopic Labeling and Crossover Experiments.

Isotopic labeling and crossover experiments are powerful, non-kinetic methods used to distinguish between different possible reaction mechanisms, particularly between intramolecular and intermolecular pathways. wikipedia.orgnumberanalytics.com

A crossover experiment involves running a reaction with a mixture of two similar, but distinguishable (e.g., isotopically labeled), reactants. wikipedia.org If the products contain components from both starting materials (crossover products), it indicates an intermolecular process where fragments are exchanged between molecules. If no crossover is observed, it suggests an intramolecular mechanism. wikipedia.orgyoutube.com This technique is invaluable for studying rearrangement reactions and the mechanisms of organometallic catalysis. numberanalytics.comslideshare.net

Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). wikipedia.org By tracking the position of the isotope in the products, chemists can map the journey of specific atoms through the reaction sequence. wikipedia.orglancs.ac.uk This method can be used to:

Elucidate reaction pathways.

Determine whether specific bonds are broken or formed.

In conjunction with kinetic analysis, reveal kinetic isotope effects, which provide information about the rate-determining step of a reaction.

While specific published crossover or isotopic labeling studies focusing solely on tert-butylzinc bromide are not prominent, these are standard and essential techniques in the broader study of organometallic reaction mechanisms and would be applicable to investigate its reactivity in the transformations discussed herein. lancs.ac.ukacs.org

Computational Modeling of Reaction Mechanisms and Transition States.

Computational modeling has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms and characterizing the fleeting nature of transition states in organometallic chemistry. In the context of this compound, also known as tert-butylzinc bromide, computational studies, primarily employing Density Functional Theory (DFT), provide critical insights that complement experimental observations. These theoretical investigations allow for the exploration of reaction energy profiles, the visualization of molecular geometries along the reaction coordinate, and the analysis of electronic effects that govern reactivity and selectivity.

Elucidating Mechanistic Pathways

Computational models are instrumental in mapping out the potential energy surfaces of reactions involving tert-butylzinc bromide. This allows for the differentiation between various proposed mechanistic pathways, such as concerted versus stepwise mechanisms, or inner-sphere versus outer-sphere electron transfer processes. For instance, in the context of Negishi cross-coupling reactions, computational studies can help to delineate the elementary steps of oxidative addition, transmetalation, and reductive elimination.

Characterization of Transition States

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure is ephemeral and cannot be directly observed experimentally. Computational modeling, therefore, provides a unique window into the geometry and electronic structure of these critical species.

Key parameters obtained from transition state calculations include:

Geometry: Bond lengths and angles of the forming and breaking bonds. For example, in the transition state for the addition of tert-butylzinc bromide to a carbonyl group, the C-C bond being formed and the Zn-O bond coordinating would be partially formed.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, for instance, the stretching of the bond that is breaking. All other vibrational frequencies are real.

Electronic Properties: Analysis of the charge distribution, molecular orbitals, and bond orders in the transition state can reveal the nature of electronic rearrangements occurring during the reaction.

Representative Computational Data

While specific, comprehensive computational studies solely focused on this compound are not extensively available in the public domain, we can construct representative data tables based on typical DFT calculations for related organozinc reagents in catalytic and stoichiometric transformations. The following tables illustrate the type of data generated from such computational investigations.

Table 1: Calculated Relative Free Energies (ΔG) for a Hypothetical Reaction Pathway

This table illustrates the relative free energies of species along a hypothetical reaction pathway, such as the addition of tert-butylzinc bromide to a simple aldehyde. The energies are typically reported in kcal/mol relative to the starting materials.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | tert-Butylzinc bromide + Aldehyde | 0.0 |

| Pre-reaction Complex | Coordination of aldehyde to the zinc center | -5.2 |

| Transition State 1 (TS1) | C-C bond formation | +15.8 |

| Intermediate | Zinc alkoxide product | -25.4 |

| Products | Hydrolyzed alcohol + Zn(OH)Br | -30.1 |

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS1)

This table presents typical bond lengths for the key atoms involved in the transition state of the C-C bond-forming step. The values are given in angstroms (Å) and represent a snapshot of the geometry at the highest point of the energy barrier.

| Bond | Description | Bond Length (Å) |

|---|---|---|

| C(tert-butyl)-C(carbonyl) | Forming C-C bond | 2.25 |

| Zn-O(carbonyl) | Coordinating Zn-O bond | 2.05 |

| C(tert-butyl)-Zn | Breaking C-Zn bond | 2.10 |

| C=O(carbonyl) | Elongated C=O bond | 1.28 |

The Role of Solvent and Ligands

Computational models can also incorporate the effects of the solvent and any coordinating ligands, which are known to play a crucial role in the reactivity of organozinc reagents. Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit continuum solvent models can be used to simulate the reaction environment more accurately. These models help to understand how the solvent stabilizes charged intermediates and transition states, thereby influencing the reaction kinetics and thermodynamics. Similarly, the steric and electronic effects of ligands on the zinc center can be modeled to rationalize their impact on catalytic activity and selectivity.

Advanced Catalytic Applications and Future Directions for Bromozinc 1+ ;2 Methanidylpropane Derived Species

Applications in Asymmetric Synthesis and Chiral Induction

The enantioselective addition of organometallic reagents to carbonyl compounds represents a cornerstone of asymmetric synthesis, enabling the construction of chiral alcohols that are pivotal building blocks for pharmaceuticals and natural products. While the use of dialkylzinc reagents in the presence of chiral ligands is well-established, the application of organozinc halides like bromozinc(1+);2-methanidylpropane in asymmetric catalysis is a developing area with significant potential. wikipedia.orgnih.gov The steric bulk of the tert-butyl group can play a crucial role in influencing the stereochemical outcome of a reaction, a factor that is paramount in the design of effective asymmetric transformations.

The successful application of this compound-derived species in asymmetric synthesis is intrinsically linked to the development of suitable chiral ligands. These ligands, often amino alcohols or diamines, coordinate to the zinc center, creating a chiral environment that directs the approach of the reactants and favors the formation of one enantiomer over the other. The interplay between the sterically demanding tert-butyl group and the chiral ligand's architecture is critical for achieving high levels of enantioselectivity. Research in this area focuses on designing ligands that can effectively accommodate the bulky organozinc reagent while creating a well-defined chiral pocket around the catalytic site.

Table 1: Research Highlights in Asymmetric Synthesis with Organozinc Reagents

| Catalyst System/Reagent | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Diethylzinc (B1219324) / Chiral Amino Alcohol | Addition to Aldehydes | Aromatic & Aliphatic Aldehydes | Up to 99% | wikipedia.org |

| Di-isopropylzinc / Chiral Ligand | Asymmetric Autocatalysis | Pyrimidyl alkanol | High amplification of ee | |

| Alkynylzinc Reagents / Chiral Ligands | Addition to Aldehydes/Ketones | Aromatic & Aliphatic Carbonyls | Modest to High | illinois.edu |

| Zinc Homoenolate / Chiral Amino Alcohol | Conjugate Addition | α,β-Unsaturated Ketones | Good to High | chemrxiv.org |

This table presents a selection of studies on asymmetric synthesis using various organozinc reagents, highlighting the potential for achieving high enantioselectivity through the use of appropriate chiral ligands. While direct examples with this compound are limited, these findings provide a strong basis for its future exploration in similar catalytic systems.

Design and Elucidation of Zinc-Based Catalysts for Organic Reactions

The rational design of catalysts is a key driver of progress in organic chemistry. For zinc-based catalysts derived from species like this compound, the design process involves the careful selection of ligands that not only induce chirality but also modulate the reactivity of the zinc center. The elucidation of the structure and mechanism of these catalysts is crucial for understanding their function and for the development of more efficient and selective systems.

A significant area of research is the development of bimetallic zinc catalysts, where two zinc centers work in concert to activate both the nucleophile and the electrophile. This cooperative catalysis can lead to enhanced reaction rates and selectivities. The design of ligands capable of bridging two zinc atoms, often inspired by biological systems, is a promising strategy. Furthermore, the use of computational methods, such as Density Functional Theory (DFT), plays an increasingly important role in elucidating reaction mechanisms and predicting the performance of new catalyst designs. These theoretical studies can provide valuable insights into the transition states of the reaction, helping to explain the origins of stereoselectivity.

Table 2: Strategies in the Design and Elucidation of Zinc-Based Catalysts

| Design Strategy | Key Features | Example Application | Elucidation Technique(s) | Reference(s) |

|---|---|---|---|---|

| Chiral Ligand Synthesis | Modular design, steric and electronic tuning | Asymmetric addition reactions | X-ray Crystallography, NMR | rsc.org |

| Bimetallic Catalysts | Cooperative activation of substrates | Ring-opening copolymerization | Kinetic studies, DFT calculations | researchgate.net |

| In-situ Catalyst Formation | Use of catalyst precursors and ligands | Aromatic C-O, C-N, and C-C bond formation | Reaction monitoring | rsc.org |

| Computational Modeling | Prediction of transition state structures and energies | Mechanistic studies of asymmetric additions | DFT, Ab initio calculations |

This table outlines various approaches to designing and understanding zinc-based catalysts. These strategies are applicable to the development of novel catalysts based on this compound, aiming to enhance their catalytic activity and selectivity in a range of organic transformations.

Insights from Biomimetic Zinc Systems Relevant to Organozinc Chemistry

Nature provides a rich source of inspiration for the design of synthetic catalysts. Zinc enzymes, for instance, play a vital role in a vast array of biological processes, from hydrolysis to DNA replication. nih.govacs.orgnih.gov The active sites of these enzymes feature a zinc ion coordinated to a specific arrangement of amino acid residues, creating a highly efficient and selective catalytic environment. nih.gov The study of these natural systems, known as biomimetics, offers profound insights that can be applied to the development of novel zinc-based catalysts, including those derived from organozinc compounds like this compound.

One of the key lessons from zinc enzymes is the principle of Lewis acid catalysis, where the zinc ion activates a substrate by coordinating to it. nih.gov Synthetic biomimetic zinc complexes have been designed to mimic this function, leading to catalysts for reactions such as carbonyl reduction and CO2 valorization. researchgate.netrsc.org These model systems often incorporate ligands that replicate the coordination environment of the zinc ion in enzymes, such as imidazoles (mimicking histidine) and carboxylates (mimicking aspartate or glutamate). nih.gov The understanding of how the protein scaffold in enzymes precisely positions the catalytic groups and substrate can guide the design of more sophisticated ligands for synthetic zinc catalysts.

Table 3: Biomimetic Zinc Systems and Their Relevance to Catalysis

| Biomimetic System | Mimicked Enzyme/Function | Key Structural/Functional Feature | Relevance to Organozinc Chemistry | Reference(s) |

|---|---|---|---|---|

| Zinc Phosphotriesterase Models | Hydrolytic enzymes | Dizinc active site | Design of bimetallic catalysts for cooperative catalysis | nih.gov |

| Carbonic Anhydrase Mimics | CO2 hydration | Zinc-hydroxo species | Development of catalysts for CO2 fixation and utilization | researchgate.net |

| Alcohol Dehydrogenase Models | Carbonyl reduction | NADH co-enzyme model with zinc catalysis | Design of catalysts for selective reduction reactions | rsc.org |

| Zinc Finger Protein Mimics | DNA/RNA binding | Structural zinc sites | Development of structurally well-defined chiral catalysts | nih.gov |

This table highlights several examples of biomimetic zinc systems that provide valuable insights for the design of synthetic catalysts. By emulating the principles of natural zinc enzymes, researchers can develop more effective and selective catalysts based on organozinc reagents for a variety of organic transformations.

Advanced Methodologies in Organozinc Halide Research

In Situ Monitoring Techniques for Reaction Progress

The transient and reactive nature of organozinc halides necessitates sophisticated techniques for monitoring their formation and subsequent reactions in real-time. Such in situ monitoring is crucial for understanding reaction kinetics, elucidating mechanisms, and optimizing process parameters.

One of the groundbreaking approaches in this area is the combination of single-particle fluorescence microscopy with traditional Nuclear Magnetic Resonance (NMR) spectroscopy . rsc.orguci.edu This dual approach allows for the direct observation of organozinc intermediates as they form on the surface of zinc metal. rsc.org For instance, by tagging an organohalide with a fluorophore, researchers can visualize the formation of "hot spots" on the zinc surface, corresponding to the generation of the organozinc reagent. rsc.org This has been instrumental in understanding the mechanistic details of solvent effects in organozinc synthesis. rsc.org

In a study investigating the synthesis of organozinc reagents, the following observations were made when comparing different solvents:

Table 1: Solvent Effects on Organozinc Intermediate Formation

| Solvent | Observation via Fluorescence Microscopy | Implication for Reaction Mechanism |

| Tetrahydrofuran (B95107) (THF) | Slower formation of fluorescent surface intermediates | THF moderately facilitates the oxidative addition. |

| Dimethyl sulfoxide (B87167) (DMSO) | Rapid and extensive formation of fluorescent surface intermediates | DMSO significantly accelerates the oxidative addition of the organoiodide to the zinc surface. rsc.org |

Furthermore, in situ Fourier-transform infrared (FTIR) spectroscopy , often referred to by the trade name ReactIR , has become an invaluable tool. researchgate.net By inserting a probe directly into the reaction vessel, chemists can continuously collect infrared spectra, tracking the consumption of reactants and the appearance of products and intermediates in real-time. researchgate.net This technique provides a "molecular video" of the reaction, offering insights into initiation, conversion rates, and potential side reactions without the need for sampling. researchgate.net

Strategies for Handling and Stabilization of Reactive Organozinc Halides

The inherent instability and pyrophoric nature of many organozinc halides, including tert-butylzinc bromide, demand specialized handling and stabilization techniques to ensure their safe and effective use. wikipedia.orgsigmaaldrich.com

A significant challenge is their sensitivity to air and moisture. wikipedia.org Standard laboratory practice involves the use of air-free techniques , such as Schlenk lines and gloveboxes, to manipulate these reagents. wikipedia.org For commercial distribution, they are often supplied in specialized packaging like Sure/Seal™ bottles , which are designed to maintain an inert atmosphere over the reagent. sigmaaldrich.com

To circumvent the challenges of storage and handling, continuous flow synthesis has emerged as a powerful strategy. beilstein-journals.org In this approach, the organozinc halide is generated on-demand by flowing the corresponding organic halide over a packed bed of activated zinc metal. beilstein-journals.org The freshly prepared reagent is then immediately used in a subsequent reaction, minimizing the risks associated with storing large quantities of the reactive species. beilstein-journals.org

A cutting-edge approach to stabilization is supramolecular encapsulation . rsc.orgengineeringness.com Researchers have developed crystalline "sponges" or molecular containers that can trap highly reactive organometallic compounds, such as dialkylzincs. engineeringness.com These host-guest complexes are formed through non-covalent interactions, effectively shielding the reactive guest molecule from the environment. engineeringness.com This not only enhances the stability of the organometallic compound, making it safer to handle, but also allows for its structural characterization using techniques like single-crystal X-ray diffraction under ambient conditions. engineeringness.com The encapsulation process is often reversible, allowing the controlled release of the reactive agent when needed. engineeringness.com While much of the initial research has focused on dialkylzincs, the principles of supramolecular encapsulation hold promise for the stabilization of organozinc halides as well.

The stability of organozinc halides in solution can also be influenced by the presence of salt additives. For example, the addition of lithium chloride (LiCl) has been shown to play a crucial role in solubilizing organozinc intermediates from the surface of the zinc metal, thereby facilitating the reaction and influencing the nature of the organozinc species in solution. nih.gov The formation of solid, salt-stabilized functionalized organozinc compounds has also been reported as a method to improve their handling and storage. nih.gov

The use of crown ethers represents another potential supramolecular strategy. Crown ethers are known to complex and stabilize metal cations within their central cavity. researchgate.net This ability could be harnessed to modulate the reactivity and stability of organozinc halides by interacting with the zinc center.

Development of Analytical Techniques for Organozinc Reagent Characterization

Accurate characterization of organozinc reagents is paramount for ensuring reproducibility and understanding their chemical behavior. A variety of analytical techniques are employed for this purpose, ranging from classical methods to more advanced spectroscopic and spectrometric approaches.

A common and straightforward method for determining the concentration of organozinc reagents is titration . This typically involves quenching a known volume of the organozinc solution with a suitable reagent and then titrating to a specific endpoint.

Gas chromatography (GC) , following a quenching step, is another widely used technique to analyze the organic portion of the reagent and to check for the presence of impurities or byproducts. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organozinc compounds in solution. uci.edursc.org ¹H and ¹³C NMR provide detailed information about the carbon framework of the organic substituent. Advanced NMR techniques, including the use of ¹³C-labeled starting materials, can offer deeper insights into the aggregation state and the nature of the carbon-zinc bond. rsc.org

Mass spectrometry (MS) has proven to be a valuable tool for the characterization of organometallic compounds. nih.gov Electrospray ionization (ESI) mass spectrometry, in particular, is well-suited for detecting charged species in solution and has been used to identify higher-order zincate complexes, such as [Zn(R)Cl₂]⁻ and [Zn₂(R)Cl₄]⁻, which can form in the presence of salts like LiCl. nih.gov

X-ray crystallography provides the most definitive structural information for compounds that can be obtained in a crystalline form. While obtaining a single crystal of a reactive species like tert-butylzinc bromide is challenging, the X-ray crystal structures of related zinc-containing compounds and other organometallic complexes have provided invaluable insights into their solid-state structures and bonding. researchgate.netnih.gov For instance, X-ray diffraction studies have been used to characterize the structure of zinc-porphyrin dimers and other complex organometallic assemblies. researchgate.net

The following table summarizes the key analytical techniques used in the characterization of organozinc halides:

Table 2: Analytical Techniques for Organozinc Halide Characterization

| Technique | Information Obtained | Remarks |

| Titration | Concentration of the active reagent | A classical and widely used method for quantification. |

| Gas Chromatography (GC) | Identity and purity of the organic moiety (after quenching) | Useful for assessing the formation of byproducts. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, aggregation state in solution | A powerful non-destructive technique for detailed structural analysis. uci.edursc.org |

| Mass Spectrometry (MS) | Identification of species in solution, including complex zincates | ESI-MS is particularly useful for detecting charged complexes. nih.gov |

| X-ray Crystallography | Definitive solid-state structure | Provides precise bond lengths and angles; requires a suitable single crystal. researchgate.netnih.gov |

| In situ FTIR (ReactIR) | Real-time reaction progress, kinetics, and intermediate detection | Monitors changes in vibrational modes during the reaction. researchgate.net |

Q & A

Q. What are the standard synthetic methods for preparing Bromozinc(1+);2-methanidylpropane, and what precautions are necessary during synthesis?

this compound is typically synthesized via the reaction of 2-methanidylpropane derivatives (e.g., (CH₃)₂CHBr) with activated zinc metal in anhydrous tetrahydrofuran (THF) under inert conditions (argon/nitrogen atmosphere) to prevent oxidation or hydrolysis . Key steps include:

- Zinc activation : Zinc is often pre-treated with 1,2-dibromoethane to enhance reactivity.

- Solvent choice : THF stabilizes the organozinc intermediate and facilitates homogeneous mixing.

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.

Precautions : Strict exclusion of moisture/oxygen is critical due to the reagent’s air sensitivity. Use Schlenk-line techniques or gloveboxes for handling .

Q. How is this compound characterized structurally and spectroscopically?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify the methyl and methane groups in (CH₃)₂CHZnBr. For example, the methanidyl proton appears as a triplet (~δ 1.8 ppm) in ¹H NMR due to coupling with adjacent methyl groups .

- Infrared (IR) spectroscopy : Zn-Br stretching vibrations are observed near 200–250 cm⁻¹ .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z ≈ 202 (for C₃H₇ZnBr⁺) .

Q. What are the primary applications of this compound in organic synthesis?

This reagent is widely used in:

- Cross-coupling reactions : It participates in Negishi couplings with aryl/alkenyl halides to form C–C bonds, enabling the synthesis of branched alkanes and functionalized hydrocarbons .

- Nucleophilic additions : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to generate secondary alcohols .

Example protocol : Combine 1 equiv. of the organozinc reagent with 1.2 equiv. of a palladium catalyst (e.g., Pd(PPh₃)₄) in THF at 60°C for 12 hours .

Q. What safety protocols are essential when handling this compound?

- Air sensitivity : Store under inert gas; use sealed containers.

- Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent violent decomposition.

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for this compound across studies?

Discrepancies often arise from differences in:

- Zinc purity : Trace metals (e.g., Cu, Mg) can catalyze side reactions. Use ultra-high-purity zinc (>99.99%) .

- Solvent effects : THF vs. ethers (e.g., diethyl ether) alter reaction kinetics. Conduct solvent-screening studies with kinetic profiling .

- Additives : Additives like LiCl may modulate reactivity; systematically evaluate their impact using design-of-experiments (DOE) approaches .

Q. What advanced spectroscopic or computational methods elucidate the reaction mechanisms of this compound in cross-coupling?

- DFT calculations : Model transition states to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- In situ IR/Raman spectroscopy : Monitor real-time changes in Zn–Br bonding during reactions .

- X-ray crystallography : Resolve structures of intermediates (e.g., Pd–Zn complexes) to confirm mechanistic pathways .

Q. How can this compound be utilized to expand chemical diversity in organometallic libraries?

- Substrate scope expansion : Test couplings with heteroaryl halides (e.g., pyridines, thiophenes) .

- Chiral ligand screening : Pair with enantioselective catalysts (e.g., BINAP derivatives) to synthesize stereoenriched products .

- Tandem reactions : Combine with C–H activation protocols for one-pot syntheses of polyfunctional molecules .

Q. What factors influence the stability of this compound in solution, and how can degradation be mitigated?

- Degradation pathways : Hydrolysis yields Zn(OH)Br and propane; oxidation forms Zn oxides .

- Stabilization strategies :

- Stability assays : Monitor via periodic ¹H NMR to track decomposition (<5% over 1 week under optimal conditions) .

Q. How can researchers optimize reaction conditions for this compound in large-scale syntheses?

- Solvent recycling : Implement distillation systems to recover THF.

- Catalyst loading reduction : Optimize Pd catalyst ratios (e.g., 0.5–1 mol%) via kinetic studies .

- Flow chemistry : Develop continuous-flow setups to enhance heat/mass transfer and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.